molecular formula C9H10N4O3 B1396179 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate CAS No. 1349719-18-1

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Cat. No.: B1396179
CAS No.: 1349719-18-1
M. Wt: 222.2 g/mol
InChI Key: YACBRNVYXNSKDZ-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate: is a heterocyclic compound that features a pyridine ring and a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both pyridine and triazole rings endows the compound with unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with acetic acid to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly as an antimicrobial and antifungal agent. Its ability to interact with biological receptors makes it a candidate for further investigation in drug development .

Medicine: In medicine, the compound is being explored for its potential therapeutic effects. It has been studied for its anti-inflammatory and anticancer properties, making it a promising candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazole ring can also interact with nucleic acids, potentially leading to anticancer activity by interfering with DNA replication .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

Comparison: Compared to similar compounds, 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is unique due to its specific substitution pattern on the triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.H2O/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACBRNVYXNSKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-18-1
Record name (5-Pyridin-4-yl-4H-1,2,4-triazol-3-yl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
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2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
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2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
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2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
Reactant of Route 5
2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
Reactant of Route 6
2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

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